

# Application Notes and Protocols for Tariquidar Delivery Using Long-Circulating Liposomes

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## Compound of Interest

Compound Name: *P-gp inhibitor 25*

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing long-circulating liposomes for the targeted delivery of Tariquidar, a potent P-glycoprotein (P-gp) inhibitor. The encapsulation of Tariquidar within these specialized liposomes aims to enhance its therapeutic efficacy, particularly in overcoming multidrug resistance (MDR) in cancer therapy, by increasing its circulation time and promoting accumulation in tumor tissues.<sup>[1][2]</sup>

## Introduction

Multidrug resistance is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein.<sup>[1][2]</sup> P-gp functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their effectiveness.<sup>[1][2]</sup> Tariquidar is a third-generation, non-competitive P-gp inhibitor that has shown promise in reversing MDR.<sup>[2][3]</sup> However, its systemic administration can lead to off-target effects due to the presence of P-gp in normal tissues such as the blood-brain barrier, gastrointestinal tract, liver, and kidneys.<sup>[1][2]</sup>

Long-circulating liposomes, typically achieved through surface modification with polyethylene glycol (PEG), offer a strategy to improve the pharmacokinetic profile of encapsulated drugs.<sup>[4]</sup> <sup>[5]</sup> These "stealth" liposomes can evade rapid clearance by the reticuloendothelial system (RES), leading to prolonged circulation times and enhanced accumulation in tumors through

the enhanced permeability and retention (EPR) effect.[1][5] Co-encapsulating Tariquidar with a cytotoxic drug, such as paclitaxel, in long-circulating liposomes presents a promising approach to simultaneously deliver the chemosensitizer and the chemotherapeutic agent to the tumor site, thereby maximizing their synergistic effect in overcoming MDR.[1][2]

## Data Presentation

**Table 1: Physicochemical Properties of Tariquidar-Loaded Long-Circulating Liposomes**

| Liposomal Formulation        | Lipid Composition (Molar Ratio)           | Mean Particle Size (nm) | Zeta Potential (mV) | Tariquidar Loading Efficiency (%) | Paclitaxel Loading Efficiency (%) | Reference |
|------------------------------|-------------------------------------------|-------------------------|---------------------|-----------------------------------|-----------------------------------|-----------|
| Empty Liposomes              | EPC:CHOL:DOTAP:P<br>EG2kPE<br>(64:30:6:2) | 188.3 ± 1.5             | +32.01 ± 0.86       | -                                 | -                                 | [1]       |
| XR liposomes (Tariquidar)    | EPC:CHOL:DOTAP:P<br>EG2kPE<br>(64:30:6:2) | 196.2 ± 2.3             | +25.69 ± 0.44       | 68                                | -                                 | [1]       |
| PCL liposomes (Paclitaxel)   | EPC:CHOL:DOTAP:P<br>EG2kPE<br>(64:30:6:2) | 194.3 ± 1.8             | +23.68 ± 1.71       | -                                 | 71.76                             | [1]       |
| XR PCL liposomes (Co-loaded) | EPC:CHOL:DOTAP:P<br>EG2kPE<br>(64:30:6:2) | 194.1 ± 1.2             | +23.56 ± 0.82       | 70.14                             | 70.11                             | [1]       |

EPC: Egg Phosphatidylcholine, CHOL: Cholesterol, DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane, PEG2kPE: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]

## Experimental Protocols

### Protocol 1: Preparation of Tariquidar-Loaded Long-Circulating Liposomes

This protocol describes the preparation of long-circulating liposomes containing Tariquidar (and optionally a chemotherapeutic agent like paclitaxel) using the thin-film hydration method followed by extrusion.<sup>[1]</sup>

Materials:

- Egg Phosphatidylcholine (EPC)
- Cholesterol (CHOL)
- 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (PEG2kPE)
- Tariquidar
- Paclitaxel (optional)
- Chloroform
- Phosphate-buffered saline (PBS), pH 7.4
- Hand-held lipid extruder
- Polycarbonate membranes (200 nm pore size)
- Rotary evaporator
- Bath sonicator
- Freeze-dry system

Procedure:

- Lipid Film Formation:
  - Dissolve EPC, CHOL, DOTAP, and PEG2kPE in chloroform in a round-bottom flask at a molar ratio of 64:30:6:2.[\[1\]](#)
  - If preparing drug-loaded liposomes, add Tariquidar and/or paclitaxel to the chloroform-lipid mixture.[\[1\]](#)
  - Create a thin lipid film by removing the chloroform using a rotary evaporator.[\[1\]](#)
  - To ensure complete removal of the organic solvent, subject the lipid film to freeze-drying.[\[1\]](#)
- Hydration:
  - Hydrate the lipid film with PBS (pH 7.4) for 30 minutes to achieve a final lipid concentration of 2 mg/ml.[\[1\]](#) This process results in the formation of multilamellar vesicles (MLVs).
- Sonication and Extrusion:
  - Subject the liposomal suspension to bath sonication for 20 minutes.[\[1\]](#)
  - Allow the liposomes to rest for 15 minutes to anneal any structural defects.[\[1\]](#)
  - To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, extrude the liposomal suspension through 200 nm pore size polycarbonate membranes using a hand-held extruder.[\[1\]](#)

## Protocol 2: Characterization of Liposomes

### 1. Size and Zeta Potential Analysis:

- Dilute the liposomal formulation in distilled water.[\[1\]](#)
- Analyze the size distribution and zeta potential using a dynamic light scattering (DLS) instrument.[\[1\]](#)

### 2. Drug Loading Efficiency:

- Determine the loading efficiency of Tariquidar and/or paclitaxel using high-performance liquid chromatography (HPLC).[\[1\]](#)
- Prepare standard curves for Tariquidar and paclitaxel at concentrations ranging from 0.5 to 4 µg/ml.[\[1\]](#)
- To separate the non-entrapped drug, centrifuge the liposomal formulations at 10,000 rpm for 10 minutes.[\[1\]](#)
- Take a known volume of the supernatant containing the liposomes and lyse them with an acetonitrile:water mixture.[\[1\]](#)
- Analyze the resulting solution by HPLC to determine the concentration of the entrapped drug.[\[1\]](#)
- Calculate the loading efficiency using the following formula:
  - Loading Efficiency (%) = (Amount of drug in liposomes / Initial amount of drug) x 100

## Protocol 3: In Vitro P-glycoprotein Inhibition Assay (Rhodamine 123 Uptake)

This assay evaluates the ability of Tariquidar-loaded liposomes to inhibit P-gp function by measuring the intracellular accumulation of the P-gp substrate, Rhodamine 123 (Rh123).[\[1\]](#)

Materials:

- P-gp overexpressing cancer cells (e.g., SKOV-3TR) and their non-resistant counterpart (e.g., SKOV-3)
- Complete cell culture medium (e.g., RPMI-1640)
- Free Tariquidar
- Tariquidar-loaded liposomes (XR-liposomes)
- Rhodamine 123 (Rh123)

- Phosphate-buffered saline (PBS), pH 7.4
- 4% Formalin
- Flow cytometer

#### Procedure:

- Seed the cells in T75 flasks and allow them to reach approximately 80% confluency.[\[1\]](#)
- Harvest the cells and resuspend them in complete culture medium to a density of  $1 \times 10^6$  cells/ml.[\[1\]](#)
- Treat the cells with either free Tariquidar or XR-liposomes at a final Tariquidar concentration of 100 nM for 1 hour at 37°C.[\[1\]](#) Use untreated cells as a control.
- After the initial treatment, incubate the cells with Rh123 at a final concentration of 0.2 µg/ml for 1 hour.[\[1\]](#)
- Following incubation, centrifuge the cells and wash them with ice-cold PBS (pH 7.4).[\[1\]](#)
- Fix the cells with 4% formalin and keep them on ice until analysis.[\[1\]](#)
- Analyze the intracellular fluorescence of Rh123 using a flow cytometer. A higher fluorescence intensity indicates increased intracellular accumulation of Rh123 and therefore, greater P-gp inhibition.[\[1\]](#)

## Protocol 4: Cytotoxicity Assay

This assay determines the ability of Tariquidar-loaded liposomes to sensitize multidrug-resistant cancer cells to a co-administered chemotherapeutic agent.[\[1\]](#)

#### Materials:

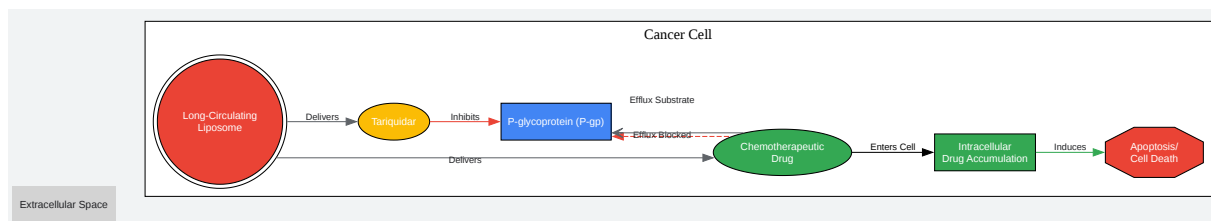
- Multidrug-resistant cancer cells (e.g., SKOV-3TR)
- 96-well plates
- Free Tariquidar

- Tariquidar-loaded liposomes
- Paclitaxel-loaded liposomes
- Tariquidar and paclitaxel co-loaded liposomes
- Empty liposomes
- Cell viability reagent (e.g., Cell Titer Blue)

Procedure:

- Seed the cells in 96-well plates at a density of 3000 cells/well and allow them to attach for 24 hours.[\[1\]](#)
- Treat the cells with various concentrations of the different liposomal formulations and free drug controls.[\[1\]](#)
- Incubate the cells for 48 hours.[\[1\]](#)
- After the incubation period, wash the cells with fresh media.[\[1\]](#)
- Measure cell viability using a suitable assay according to the manufacturer's instructions.[\[1\]](#)
- Calculate the IC<sub>50</sub> values (the concentration of drug that inhibits 50% of cell growth) to determine the extent of MDR reversal.

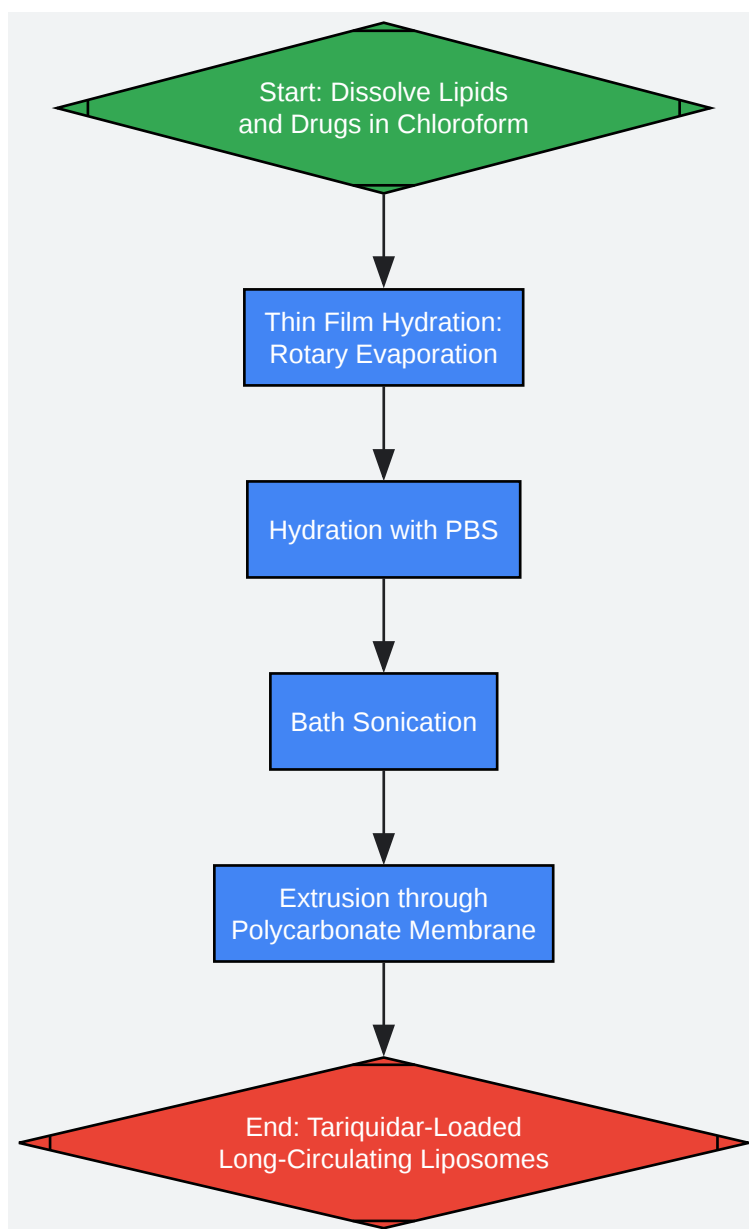
## Visualizations



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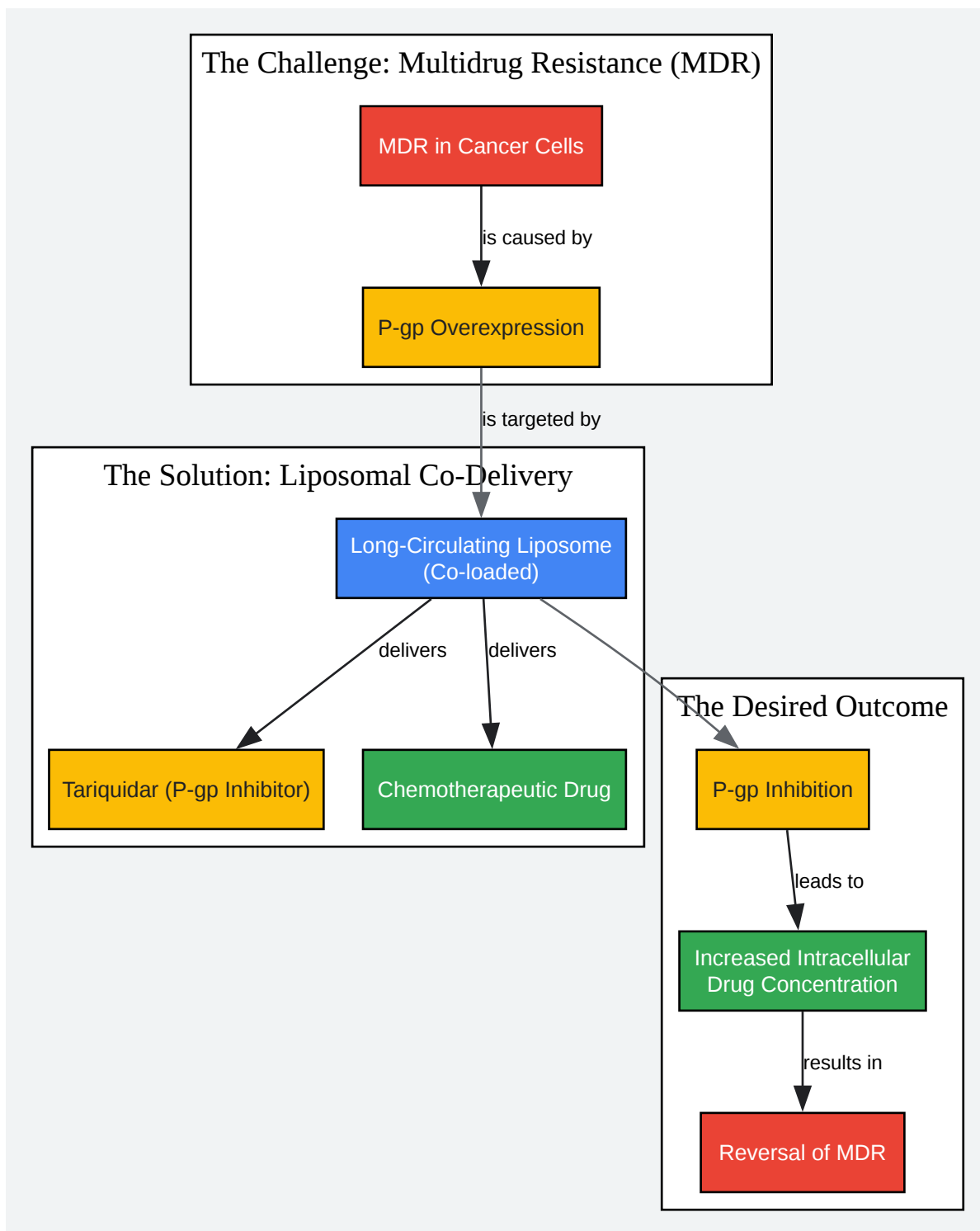
Caption: Mechanism of P-gp inhibition by liposomal Tariquidar.





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Caption: Workflow for preparing Tariquidar-loaded liposomes.



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